(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane
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Overview
Description
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane is a complex organic compound characterized by the presence of a thiazole ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane typically involves the condensation of 4-phenyl-2-aminothiazole with azepane-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]piperidine
- (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]morpholine
- (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]pyrrolidine
Uniqueness
The uniqueness of (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane lies in its azepane ring, which provides distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N4S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine |
InChI |
InChI=1S/C15H18N4S/c1-3-7-12(8-4-1)13-11-20-15(17-13)19-18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,18)(H,17,19) |
InChI Key |
AOVWQNHSUJIFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NNC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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